molecular formula C23H26N4O7S B2777129 N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide CAS No. 533870-32-5

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

Cat. No. B2777129
M. Wt: 502.54
InChI Key: YTDWMLBHSXUVAI-UHFFFAOYSA-N
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Description

“N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide” is a chemical compound with the molecular formula C23H26N4O7S. Its average mass is 502.540 Da and its monoisotopic mass is 502.152222 Da .

Scientific Research Applications

Anticancer and Antibacterial Applications

1,3,4-Oxadiazole derivatives have been extensively explored for their anticancer and antibacterial properties. For example, derivatives have been evaluated against various cancer cell lines, showing moderate to excellent anticancer activity compared to reference drugs like etoposide, highlighting their potential in oncology research (Ravinaik et al., 2021). Similarly, these compounds have demonstrated good antibacterial activity against pathogens like Staphylococcus aureus, suggesting their use in developing new antibacterial agents (Subbulakshmi N. Karanth et al., 2019).

Enzyme Inhibition

The inhibition of enzymes such as carbonic anhydrases and cholinesterases by 1,3,4-oxadiazole derivatives indicates their potential in designing drugs for treating conditions like glaucoma and Alzheimer's disease. These compounds have shown superior inhibitory activity against human carbonic anhydrase isoenzymes compared to acetazolamide, a standard drug (Kucukoglu et al., 2016).

properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O7S/c1-14-12-27(13-15(2)33-14)35(29,30)18-8-5-16(6-9-18)21(28)24-23-26-25-22(34-23)19-10-7-17(31-3)11-20(19)32-4/h5-11,14-15H,12-13H2,1-4H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDWMLBHSXUVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

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